molecular formula C9H10O3S B13858025 2-Hydroxy-4-methyl-5-methylsulfanylbenzoic acid

2-Hydroxy-4-methyl-5-methylsulfanylbenzoic acid

Cat. No.: B13858025
M. Wt: 198.24 g/mol
InChI Key: KXEROMZSUFGKNT-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methyl-5-methylsulfanylbenzoic acid is an organic compound with a unique structure that includes a hydroxyl group, a methyl group, and a methylsulfanyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-methyl-5-methylsulfanylbenzoic acid typically involves multiple steps. One reported method starts with methyl 2,4-dihydroxybenzoate, which undergoes several stages of reactions to yield the target product . The reaction conditions often involve the use of specific reagents and catalysts to facilitate the transformation of functional groups.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methyl-5-methylsulfanylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carboxylic acid group results in the corresponding alcohol.

Scientific Research Applications

2-Hydroxy-4-methyl-5-methylsulfanylbenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: It may have potential as an anti-inflammatory or antimicrobial agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methyl-5-methylsulfanylbenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-4-methyl-5-methylsulfanylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H10O3S

Molecular Weight

198.24 g/mol

IUPAC Name

2-hydroxy-4-methyl-5-methylsulfanylbenzoic acid

InChI

InChI=1S/C9H10O3S/c1-5-3-7(10)6(9(11)12)4-8(5)13-2/h3-4,10H,1-2H3,(H,11,12)

InChI Key

KXEROMZSUFGKNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1SC)C(=O)O)O

Origin of Product

United States

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